molecular formula C10H11FN2O B1527474 3-(2-Fluorophenyl)piperazin-2-one CAS No. 1246553-07-0

3-(2-Fluorophenyl)piperazin-2-one

Cat. No. B1527474
CAS RN: 1246553-07-0
M. Wt: 194.21 g/mol
InChI Key: PAAFKWLOSVFMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Fluorophenyl)piperazin-2-one” is a chemical compound that can be used in the preparation of substituted triazoles as allosteric modulators of mGluR5 receptor useful in the treatment of neurological and psychiatric disorders . It can also be used in the preparation of piperazinyl antiviral agents .


Synthesis Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . There are also synthetic methods to afford functionalized piperazines with a focus on C–H functionalization .


Molecular Structure Analysis

The molecular weight of “3-(2-Fluorophenyl)piperazin-2-one” is 194.21 . The SMILES string representation of the molecule is O=C(NCCN1)C1C2=CC=CC(F)=C2 .


Physical And Chemical Properties Analysis

“3-(2-Fluorophenyl)piperazin-2-one” is a solid at room temperature .

Scientific Research Applications

Radiolabeled Antagonists for PET Imaging

  • [18F]p-MPPF as a PET Imaging Agent : [18F]p-MPPF, a derivative closely related to 3-(2-Fluorophenyl)piperazin-2-one, has been used as a radiolabeled antagonist for studying the serotonergic neurotransmission and 5-HT1A receptors using positron emission tomography (PET) in animal and human models. This application highlights its importance in neuroscience research for understanding brain functions and disorders (Plenevaux et al., 2000).

Synthesis and Pharmacological Evaluation

  • Novel Derivatives for Antidepressant and Antianxiety Activities : A series of novel derivatives involving the core structure of 3-(2-Fluorophenyl)piperazin-2-one was synthesized and evaluated for antidepressant and antianxiety activities. Compounds demonstrated significant potential in reducing immobility times in behavioral despair tests and exhibited notable antianxiety effects, indicating their potential as therapeutic agents (J. Kumar et al., 2017).

Antimicrobial and Antifungal Activities

  • Antimycobacterial Activity : Novel N-Arylpiperazines containing an Ethane-1,2-diyl connecting chain were designed, synthesized, and evaluated for antimycobacterial activity. These compounds showed promising activity against M. tuberculosis and low toxicity against human cell lines, highlighting their potential in addressing tuberculosis and other mycobacterial infections (Goněc et al., 2017).

Molecular Structure and Properties

  • Structure and Nonlinear Optical Properties : A chloranilate compound with 1-(2-fluorophenyl)piperazine was synthesized, characterized, and analyzed for its molecular structure, spectroscopic, dielectric, thermal, and nonlinear optical properties. This study not only sheds light on the compound's physical and chemical properties but also suggests potential applications in materials science (Hosna et al., 2018).

properties

IUPAC Name

3-(2-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAFKWLOSVFMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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